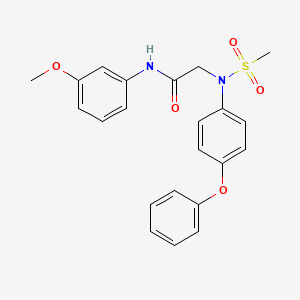![molecular formula C19H22N2O7S B3479455 methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479455.png)
methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
Methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as DMGM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMGM belongs to the class of glycine transporter inhibitors and has been shown to have promising results in various studies.
Aplicaciones Científicas De Investigación
DMGM has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. It has been shown to improve cognitive function and memory in animal models. DMGM has also been studied for its potential use as a pain reliever, as it inhibits the uptake of glycine, which is a neurotransmitter involved in pain modulation.
Mecanismo De Acción
DMGM works by inhibiting the uptake of glycine, which is a neurotransmitter that plays a crucial role in the central nervous system. Glycine acts as an inhibitory neurotransmitter, which means that it reduces the activity of neurons. By inhibiting glycine uptake, DMGM increases the concentration of glycine in the synapse, which enhances its inhibitory effect on neurons.
Biochemical and Physiological Effects:
DMGM has been shown to have several biochemical and physiological effects. It increases the concentration of glycine in the synapse, which enhances its inhibitory effect on neurons. This results in improved cognitive function, memory, and pain relief. DMGM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMGM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and has shown promising results in various studies. However, DMGM also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. It is also expensive to produce, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for DMGM research. One possible direction is to study its potential use in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Another direction is to study its potential use as a pain reliever. Further research is also needed to understand the long-term effects of DMGM and to optimize its synthesis method to reduce its cost.
Conclusion:
DMGM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It works by inhibiting the uptake of glycine, which enhances its inhibitory effect on neurons. DMGM has several biochemical and physiological effects, including improved cognitive function, memory, and pain relief. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its potential therapeutic applications and to optimize its synthesis method.
Propiedades
IUPAC Name |
methyl 2-[[2-(2,5-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-26-13-9-10-17(27-2)16(11-13)21(29(4,24)25)12-18(22)20-15-8-6-5-7-14(15)19(23)28-3/h5-11H,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDYXAEMKPUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3479378.png)
![N-isopropylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3479383.png)
![ethyl 4-[(1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3479386.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3479396.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3479409.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479417.png)


![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479435.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479446.png)

![2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479482.png)

